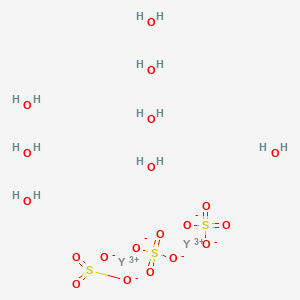
Yttrium(III) sulfate octahydrate
Overview
Description
Yttrium(III) sulfate octahydrate is an inorganic compound with the chemical formula Y₂(SO₄)₃·8H₂O. It is a white solid that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Yttrium(III) sulfate octahydrate primarily targets the sulfate groups in its structure . The compound is composed of yttrium ions surrounded by eight oxygen atoms in the form of a distorted square antiprism . Four of these oxygen atoms belong to monodentate sulfate groups .
Mode of Action
The interaction of this compound with its targets results in a unique structural configuration. In the sulfate group, the oxygen atoms are linked to three Y3+ cations, while another sulfate group connects only two Y3+ cations . This results in a coordination that can be written as Y(H2O)4(S1O4)3(S2O4) .
Biochemical Pathways
The compound’s unique structure and coordination suggest that it may interact with biochemical pathways involving sulfate groups and yttrium ions .
Pharmacokinetics
The compound is soluble in water , which suggests it may have good bioavailability
Result of Action
Its unique structure and coordination suggest it may have specific interactions with cells and molecules that involve yttrium ions and sulfate groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration levels in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium(III) sulfate octahydrate can be synthesized by reacting yttrium oxide, yttrium hydroxide, or yttrium carbonate with sulfuric acid. The general reaction is as follows: [ 2Y(OH)₃ + 3H₂SO₄ → Y₂(SO₄)₃ + 6H₂O ] This reaction involves dissolving yttrium hydroxide in sulfuric acid, followed by crystallization to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the recovery of yttrium from minerals such as monazite and xenotime. The process involves several steps, including the extraction of yttrium from the mineral matrix, purification, and conversion to the sulfate form .
Chemical Reactions Analysis
Types of Reactions: Yttrium(III) sulfate octahydrate can undergo various chemical reactions, including:
Formation of Double Salts: It can form double salts with alkali metals, such as potassium yttrium sulfate (K₃Y(SO₄)₃) and sodium yttrium sulfate (Na₃Y(SO₄)₃).
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form yttrium hydroxide and sulfuric acid.
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis of this compound.
Alkali Metal Sulfates: Used to form double salts with yttrium(III) sulfate.
Major Products Formed:
Double Salts: Such as potassium yttrium sulfate and sodium yttrium sulfate.
Yttrium Hydroxide: Formed during hydrolysis in aqueous solutions.
Scientific Research Applications
Yttrium(III) sulfate octahydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other yttrium compounds.
Biology and Medicine: Utilized in the development of medical imaging agents and as a component in certain pharmaceuticals.
Industry: Employed in the production of structural ceramics, optical glasses, and catalysts. .
Comparison with Similar Compounds
- Lanthanum(III) sulfate octahydrate (La₂(SO₄)₃·8H₂O)
- Cerium(III) sulfate octahydrate (Ce₂(SO₄)₃·8H₂O)
- Neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O)
Uniqueness: Yttrium(III) sulfate octahydrate is unique due to its specific coordination environment and the ability to form stable complexes with various ligands. Its applications in advanced materials, such as optical glasses and catalysts, highlight its distinct properties compared to other rare-earth sulfates .
Properties
IUPAC Name |
yttrium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBXBIHFXZAMLA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Y2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225470 | |
| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-33-5 | |
| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(III) sulfate octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic crystal structure of Yttrium(III) sulfate octahydrate?
A1: this compound (Y2(SO4)3·8H2O) forms infinite layers parallel to the (101̅) plane []. The fundamental building block of these layers is the [Y(H2O)4(SO4)3/2] unit. These layers are interconnected solely through moderately strong hydrogen bonds. The yttrium ion (Y3+) is surrounded by eight oxygen atoms, forming a distorted square antiprism geometry. Four of these oxygen atoms come from water molecules, and the remaining four come from sulfate groups [].
Q2: Is this compound similar to other compounds in terms of structure?
A2: Yes, this compound shares its structural framework with other rare-earth sulfate octahydrates. This commonality suggests a recurring structural motif within this family of compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















